molecular formula C21H17Cl2FN4O2S B302811 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

货号 B302811
分子量: 479.4 g/mol
InChI 键: IMKHNPOVLREFSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as DB844, is a potential drug candidate for the treatment of Chagas disease, a parasitic infection caused by Trypanosoma cruzi. DB844 belongs to the family of purine nucleoside analogs, which have been found to be effective against a variety of viral and parasitic infections.

作用机制

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione works by inhibiting the activity of the T. cruzi enzyme, TcPDEB1, which is responsible for the degradation of cyclic AMP (cAMP). By inhibiting this enzyme, 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione increases the levels of cAMP in the parasite, leading to a disruption of its normal cellular functions and ultimately causing its death.
Biochemical and physiological effects:
7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have minimal toxicity and side effects in animal studies. It has also been shown to have good pharmacokinetic properties, with a long half-life and good tissue distribution. 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to be highly selective for T. cruzi, with little to no activity against other parasites or human cells.

实验室实验的优点和局限性

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments. It is highly effective against T. cruzi, with low toxicity and good pharmacokinetic properties. However, there are also some limitations to its use. 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a relatively new drug candidate, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, it is currently only available in limited quantities, which may limit its use in larger-scale experiments.

未来方向

There are several future directions for research on 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce potential side effects. Another area of focus is the identification of new targets and mechanisms of action for 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which could lead to the development of even more effective drugs for the treatment of Chagas disease. Finally, more research is needed to fully understand the potential of 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione for use in combination therapies with other drugs, which could further improve its efficacy and reduce the risk of drug resistance.

合成方法

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 3,4-dichlorobenzylamine with 2-fluorobenzyl mercaptan to form the intermediate compound, which is then reacted with 1,3-dimethyluric acid to form the final product.

科学研究应用

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in the treatment of Chagas disease. In vitro studies have shown that 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is highly effective against T. cruzi, with an EC50 value of less than 1 nM. In vivo studies in mice have also shown promising results, with 7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione reducing parasite burden and improving survival rates.

属性

产品名称

7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

分子式

C21H17Cl2FN4O2S

分子量

479.4 g/mol

IUPAC 名称

7-[(3,4-dichlorophenyl)methyl]-8-[(2-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H17Cl2FN4O2S/c1-26-18-17(19(29)27(2)21(26)30)28(10-12-7-8-14(22)15(23)9-12)20(25-18)31-11-13-5-3-4-6-16(13)24/h3-9H,10-11H2,1-2H3

InChI 键

IMKHNPOVLREFSH-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3F)CC4=CC(=C(C=C4)Cl)Cl

规范 SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC=C3F)CC4=CC(=C(C=C4)Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。